molecular formula C18H16F3NO4S2 B2979168 Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate CAS No. 2034471-49-1

Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate

Cat. No. B2979168
CAS RN: 2034471-49-1
M. Wt: 431.44
InChI Key: XIIQZNFWZBYISS-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate is involved in the synthesis and characterization of various derivatives that exhibit potential biological activities. For instance, a study synthesized novel derivatives aiming for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. These derivatives were evaluated for their biological activities, including their impact on tissue damage and inhibition of HCV NS5B RdRp activity, showcasing their potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Chemical Behavior and Applications

The chemical behavior of this compound and its derivatives under different conditions can lead to the development of new chemical entities. For example, the cyclization of related compounds in the presence of bases results in the formation of anilides, demonstrating the versatility and reactivity of these molecules, which could be beneficial in synthesizing pharmaceuticals or other chemical products (I. Ukrainets et al., 2014).

Antiproliferative Activity

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This includes novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives that showed potent antiproliferative activity, highlighting the potential of these compounds in cancer therapy (S. Chandrappa et al., 2008).

Julia-Kocienski Olefination

The compound and its related sulfones have been utilized in Julia-Kocienski olefination reactions with carbonyl compounds. This application underscores the role of such derivatives in synthetic organic chemistry, enabling the formation of 1,2-disubstituted alkenes and dienes in a stereoselective manner. This process is crucial for creating complex molecular architectures in drug discovery and material science (D. Alonso et al., 2005).

Future Directions

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . Future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

methyl 4-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c1-26-17(23)13-4-8-15(9-5-13)28(24,25)22-10-11-27-16(22)12-2-6-14(7-3-12)18(19,20)21/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIQZNFWZBYISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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